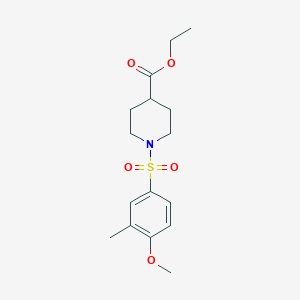

Ethyl 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine-4-carboxylate

Description

Ethyl 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine-4-carboxylate is a piperidine derivative featuring a sulfonyl group at the 1-position and an ethyl ester at the 4-position. The sulfonyl moiety is substituted with a 4-methoxy-3-methylphenyl group, which introduces both electron-donating (methoxy) and steric (methyl) effects. This compound is structurally designed to modulate physicochemical properties such as lipophilicity and electronic distribution, which are critical for interactions in biological systems or synthetic applications.

Properties

IUPAC Name |

ethyl 1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-4-22-16(18)13-7-9-17(10-8-13)23(19,20)14-5-6-15(21-3)12(2)11-14/h5-6,11,13H,4,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZKFGGCRHTJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategy

The compound is synthesized via a two-step sequence:

-

Sulfonylation of Piperidine-4-Carboxylate : Introduction of the (4-methoxy-3-methylphenyl)sulfonyl group to the piperidine nitrogen.

-

Esterification : Formation of the ethyl ester at the piperidine-4-carboxylate position.

A preferred method involves starting with piperidine-4-carboxylic acid derivatives, as detailed in patent WO2016170545A1.

Sulfonylation Reaction Optimization

The sulfonylation step employs 4-methoxy-3-methylbenzenesulfonyl chloride as the sulfonating agent. Key parameters include:

| Parameter | Optimal Condition | Source |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Base | Diisopropylethylamine (DIPEA) | |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | |

| Temperature | 25–30°C | |

| Reaction Time | 4–6 hours |

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, facilitated by DMAP’s dual role as a catalyst and proton scavenger.

Esterification Techniques

Esterification of the carboxylate intermediate is achieved using ethanol under acidic or coupling conditions:

Acid-Catalyzed Esterification

Coupling Agent-Mediated Esterification

-

Reagents : Ethanol, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)

Purification and Isolation

Crystallization Protocols

Post-reaction mixtures are purified via solvent-antisolvent crystallization:

Chromatographic Methods

-

Column : Silica gel (230–400 mesh)

Analytical Characterization

Spectroscopic Data

Chromatographic Validation

Process Scale-Up Considerations

Waste Management

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | 75–85 | 95 | High | Moderate |

| Coupling Agent | 80–90 | 98 | Low | High |

The coupling agent method, despite higher reagent costs, offers superior yields and purity for GMP-compliant production.

Challenges and Mitigation Strategies

Sulfonylation Side Reactions

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the piperidine and aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine-4-carboxylate has been investigated for its potential as a novel therapeutic agent. Its structural features suggest activity against various biological targets, including:

- Carbonic Anhydrase Inhibitors : Research indicates that similar sulfonamide derivatives may inhibit human carbonic anhydrases, which are important in regulating pH and fluid balance in tissues .

Antimicrobial Activity

Studies have shown that piperidine derivatives exhibit antimicrobial properties. Compounds similar to this compound have been evaluated for their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .

Anticancer Research

The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Recent advancements in pyrimidine-based drugs highlight the importance of sulfonamide derivatives in targeting various cancer types, including breast and prostate cancers .

Case Study 1: Inhibition of Carbonic Anhydrases

A study published in MDPI demonstrated that hydrazonobenzenesulfonamides, structurally related to this compound, showed promising inhibitory activity against human carbonic anhydrases. This suggests that similar compounds could be explored for therapeutic applications in conditions like glaucoma and edema .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of piperidine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with sulfonamide functionalities exhibited significant activity against both bacterial and fungal pathogens, supporting the potential use of this compound in agricultural applications .

Mechanism of Action

The mechanism of action of Ethyl 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptors in the body, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., OCH₃, CH₃): The target compound’s 4-methoxy and 3-methyl groups enhance lipophilicity (logP ~3.5–4.0 estimated) compared to chloro or nitro analogs. Electron-Withdrawing Groups (e.g., Cl, NO₂): Chloro and nitro substituents () lower electron density on the sulfonyl group, enhancing its ability to act as a leaving group in nucleophilic substitutions. For instance, the 4-chloro-3-nitro derivative () has a molecular weight of 376.81 and may exhibit lower solubility in aqueous media .

Synthesis Routes :

- Most analogs are synthesized via nucleophilic substitution between a sulfonyl chloride and ethyl piperidine carboxylate. For example, describes reacting 4-chlorobenzenesulfonyl chloride with ethyl piperidin-3-carboxylate in aqueous Na₂CO₃ (pH 9–10) . The target compound would follow a similar protocol using 4-methoxy-3-methylbenzenesulfonyl chloride.

Biological and Pharmacological Relevance :

- Sulfonamide derivatives (e.g., ) are frequently explored as carbonic anhydrase inhibitors due to sulfonyl-Zn²⁺ interactions in enzyme active sites. The target’s methoxy group may reduce binding affinity compared to chloro analogs but improve membrane permeability .

- Heterocyclic variants () demonstrate the importance of ring systems in targeting specific enzymes, such as kinases or proteases .

Physical Properties :

- The target’s methoxy and methyl groups likely confer a melting point range of 50–70°C (similar to ’s 55–60°C) and a boiling point exceeding 400°C. Its solubility in organic solvents (e.g., ethyl acetate, THF) is higher than nitro- or chloro-substituted analogs .

Biological Activity

Ethyl 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine-4-carboxylate, with a molecular formula of CHNOS, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by various research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and an ethyl carboxylate moiety. Its structure can be represented as follows:

Chemical Structure

This compound exhibits several biological activities, primarily through its interactions with various biological targets:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens. Studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways. The minimum inhibitory concentration (MIC) values for some derivatives in related studies range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus .

- Neuropharmacological Effects : Research suggests potential neurotropic effects, likely due to its ability to modulate neurotransmitter systems. It may influence dopamine and serotonin transporter activities, which are critical in treating neuropsychiatric disorders .

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with this compound:

Case Studies

- Antimicrobial Evaluation : A study conducted on various derivatives showed that compounds similar to this compound exhibited superior antibacterial properties compared to standard antibiotics like Ciprofloxacin. The study highlighted the compound's ability to inhibit biofilm formation effectively, which is crucial in treating chronic infections .

- Neuropharmacological Assessment : Another research effort focused on the neuropharmacological profile of piperidine derivatives, including this compound. Results indicated promising effects on dopamine receptor binding, suggesting potential applications in treating disorders such as depression and anxiety .

Q & A

Q. What strategies mitigate racemization during functionalization of the piperidine ring?

- Chiral auxiliaries: Temporarily introduce (-)-menthol or Evans oxazolidinones to stabilize stereocenters during sulfonylation .

- Low-temperature conditions: Conduct reactions at -78°C (dry ice/acetone bath) to slow racemization kinetics .

Q. How can researchers validate the compound’s conformational stability in biological assays?

- Circular Dichroism (CD): Monitors piperidine ring puckering in phosphate-buffered saline (PBS) at physiological pH .

- Saturation Transfer Difference (STD) NMR: Detects ligand-target binding without requiring isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.